Product packaging for 3,4-Dihydro-2H-pyran-2-carboxylic acid(Cat. No.:CAS No. 34201-01-9)

3,4-Dihydro-2H-pyran-2-carboxylic acid

Cat. No.: B3424322
CAS No.: 34201-01-9
M. Wt: 128.13 g/mol
InChI Key: OTLWUWJIIXAOEO-UHFFFAOYSA-N
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Description

Structural Features and Stereochemical Considerations of 3,4-Dihydro-2H-pyran-2-carboxylic acid

The structure of this compound is characterized by a six-membered dihydropyran ring with an endocyclic oxygen atom and a double bond between C5 and C6. A carboxylic acid group is attached to the chiral center at C2.

The presence of the C2 chiral center means the molecule can exist as two enantiomers, (R) and (S). The stereochemistry at this position is crucial for the biological activity of many of its derivatives. For instance, in the development of adenosine (B11128) A2A and A3 receptor agonists, the (R)-enantiomer of a related derivative exhibited significantly higher potency. nih.gov

The dihydropyran ring typically adopts a half-chair conformation, similar to cyclohexene. In 2-substituted dihydropyrans, the substituent at C2 generally prefers an equatorial or pseudo-equatorial position to minimize steric strain. The helicity of the dihydropyran ring, defined by the torsion angle of the O1-C2-C3-C4 segment, is a key determinant of its chiroptical properties. nih.gov

Table 1: Physicochemical Properties of 3,4-Dihydro-2H-pyran and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
3,4-Dihydro-2H-pyran110-87-2C₅H₈O84.1286-70
This compound34201-01-9C₆H₈O₃128.13Not AvailableNot Available
3,4-Dihydro-2H-pyran-2-carboxaldehyde100-73-2C₆H₈O₂112.13146Not Available
Tetrahydropyran (B127337)142-68-7C₅H₁₀O86.1388-45

Note: Data for this compound is limited in publicly available databases.

Historical Context and Significance in Heterocyclic Chemistry

The exploration of pyran chemistry dates back to the mid-20th century. One of the earliest significant milestones was the first isolation and characterization of 4H-pyran in 1962, which was achieved through the pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran. chemicalbook.com This pioneering work laid the foundation for the investigation of various pyran derivatives.

Heterocyclic compounds, in general, are of immense importance in chemistry and biology. The introduction of a heteroatom into a cyclic structure imparts unique chemical and physical properties. Pyrans, as oxygen-containing heterocycles, are no exception and are fundamental components of a vast number of natural products, including many sugars which exist in a pyranose form. organic-chemistry.org

The development of synthetic methodologies for dihydropyrans, such as the hetero-Diels-Alder reaction, has been a significant area of research. These reactions allow for the controlled construction of the dihydropyran ring with specific stereochemistry. chemicalbook.com The synthesis of derivatives like this compound represents a further evolution in the field, providing access to chiral building blocks with enhanced functionality.

Overview of Research Trajectories and Synthetic Utility of this compound

Current research on this compound and its derivatives is largely driven by its potential as a chiral building block in the synthesis of complex molecules. The ability to introduce a carboxylic acid functionality onto the dihydropyran scaffold opens up numerous possibilities for creating diverse molecular libraries for drug discovery and other applications.

One of the key research directions is the development of efficient and stereoselective synthetic routes to this compound. Enzymatic kinetic resolution of the corresponding racemic alcohol followed by oxidation of the resulting aldehyde is a prominent strategy to obtain enantiomerically pure forms. nih.gov

The synthetic utility of this compound is demonstrated by its use as a precursor in the synthesis of various bioactive molecules. For example, dihydropyran derivatives are key components of antiviral drugs. nih.gov The carboxylic acid moiety can be readily converted into other functional groups, such as esters, amides, and alcohols, further expanding its synthetic applications.

Table 2: Key Synthetic Strategies for Dihydropyran Derivatives

Reaction TypeDescriptionKey Features
Hetero-Diels-Alder Reaction A [4+2] cycloaddition between a diene and a dienophile containing a heteroatom.High stereocontrol, atom economy. chemicalbook.com
Enzymatic Kinetic Resolution Use of enzymes to selectively react with one enantiomer of a racemic mixture.Access to enantiomerically pure compounds. nih.gov
Oxidation of Aldehydes Conversion of an aldehyde to a carboxylic acid using various oxidizing agents.A common and reliable transformation.
Olefin Metathesis A reaction that involves the redistribution of olefinic bonds.Can be used to form the dihydropyran ring. organic-chemistry.org

The ongoing exploration of new catalytic systems and reaction conditions continues to broaden the scope of transformations involving this compound, solidifying its position as a valuable and versatile tool in the arsenal (B13267) of the modern organic chemist.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O3 B3424322 3,4-Dihydro-2H-pyran-2-carboxylic acid CAS No. 34201-01-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-pyran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C6H8O3/c7-6(8)5-3-1-2-4-9-5/h2,4-5H,1,3H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OTLWUWJIIXAOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CC(OC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955746
Record name 3,4-Dihydro-2H-pyran-2-carboxylic acid
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Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

34201-01-9, 16698-52-5
Record name 3,4-Dihydro-2H-pyran-2-carboxylic acid
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Record name Sodium 3,4-dihydro-2H-pyran-2-carboxylate
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Record name 3,4-Dihydro-2H-pyran-2-carboxylic acid
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Record name 3,4-Dihydro-2H-pyran-2-carboxylic acid
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Record name 3,4-dihydro-2H-pyran-2-carboxylic acid
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Synthetic Methodologies for 3,4 Dihydro 2h Pyran 2 Carboxylic Acid and Its Precursors

De Novo Synthesis Approaches

De novo strategies for constructing the 3,4-dihydro-2H-pyran ring system are foundational in obtaining the target carboxylic acid. These methods build the heterocyclic core from acyclic or simpler cyclic precursors through reactions that form one or more of the ring's carbon-carbon or carbon-oxygen bonds. Key approaches include cycloaddition reactions, ring-closing metathesis, and multicomponent reactions, followed by functional group transformations to yield the final acid.

Cycloaddition Reactions in the Formation of the Dihydropyran Core

Cycloaddition reactions, particularly the hetero-Diels-Alder reaction, represent a powerful and convergent approach to the dihydropyran skeleton. This [4+2] cycloaddition typically involves the reaction of an electron-rich alkene (dienophile) with an α,β-unsaturated carbonyl compound (heterodiene) to form the six-membered ring.

N-heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts capable of facilitating various cycloaddition reactions, including [4+2] and [3+3] types, to produce dihydropyran-2-ones and related derivatives. nih.govmdpi.com These reactions often proceed through the in situ generation of key intermediates like homoenolates or α,β-unsaturated acylazoliums from substrates such as enals. nih.govmdpi.com For instance, the NHC-catalyzed annulation of enals with various reaction partners can yield highly functionalized dihydropyranones. mdpi.comorganic-chemistry.org

A specific example involves the cycloaddition of 3-aryl-2-benzoyl-2-propenenitriles with N-vinyl-2-oxazolidinone, which proceeds with regio- and diastereoselectivity to yield substituted 3,4-dihydro-2H-pyrans. rsc.org The use of chiral dienophiles or catalysts in these reactions can also impart stereocontrol, paving the way for asymmetric synthesis. mdpi.com

Table 1: Examples of Cycloaddition Reactions for Dihydropyran Synthesis

Reaction Type Reactants Catalyst/Conditions Product Type Ref
[4+2] Hetero-Diels-Alder 3-Aryl-2-benzoyl-2-propenenitriles + N-vinyl-2-oxazolidinone Thermal 4-Aryl-3,4-dihydro-2H-pyrans rsc.org
[4+2] Annulation α,β-Unsaturated aldehydes + 1,3-Dicarbonyl compounds N-Heterocyclic Carbene (NHC) Dihydropyranones mdpi.com

Ring-Closing Metathesis Strategies for Dihydropyran Formation

Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the formation of cyclic structures, including dihydropyrans. rsc.orgwikipedia.org This reaction utilizes metal catalysts, most notably ruthenium-based complexes like the Grubbs and Hoveyda-Grubbs catalysts, to intramolecularly couple two alkene moieties within a single molecule, forming a cycloalkene and releasing a volatile byproduct like ethylene. wikipedia.orgbeilstein-journals.org

The synthesis of dihydropyran precursors via RCM typically starts with an acyclic diene substrate containing an appropriately positioned oxygen atom. For example, divinyl carbinols can be elaborated into trienes which, upon RCM, selectively form the dihydropyran ring. acs.org The stereochemical outcome of these reactions can often be influenced by the steric properties of substituents near the reacting double bonds, allowing for diastereoselective ring closure. acs.org

Enyne metathesis, a variation of RCM, cyclizes substrates containing both an alkene and an alkyne, and has also been successfully applied to the synthesis of substituted dihydropyrans. beilstein-journals.org Furthermore, RCM of unsaturated carboxylic acid vinyl esters provides an efficient route to endocyclic enol lactones, which are valuable dihydropyran-2-one structures. organic-chemistry.org

Table 2: Overview of RCM Strategies for Dihydropyran Ring Formation

Substrate Type Catalyst Key Feature Product Ref
Prochiral Oxaenediynes Grubbs 1st Generation Chemoselective enyne metathesis 4-Alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans beilstein-journals.org
Divinyl Carbinol-derived Trienes Ruthenium-based Diastereoselective RCM Substituted Dihydropyrans acs.org
Unsaturated Carboxylic Acid Vinyl Esters Not specified Forms endocyclic enol lactones Dihydropyran-2-ones organic-chemistry.org

Multicomponent Reactions Towards Dihydropyran Systems

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials. nih.gov This strategy offers significant advantages in terms of atom economy and operational simplicity for the construction of complex molecular architectures like dihydropyrans.

A notable example is a four-component reaction for the synthesis of structurally diverse 3,4-dihydro-2H-pyrans. acs.org This protocol involves the reaction of an arylamine, dimethyl acetylenedicarboxylate, an aromatic aldehyde, and a cyclic 1,3-diketone. The reaction pathway is proposed to proceed through the Michael addition of an in-situ-formed enamino ester to an arylidine cyclic 1,3-diketone, with the structure of the diketone influencing the selective formation of either dihydropyran or dihydropyridinone derivatives. acs.org Such methods provide rapid access to libraries of functionalized heterocyclic compounds from simple and readily available starting materials.

Table 3: Example of a Multicomponent Reaction for Dihydropyran Synthesis

Reactants Key Steps Product Ref

Oxidative Transformations of Dihydropyran Precursors to the Carboxylic Acid

The final step in many syntheses of 3,4-Dihydro-2H-pyran-2-carboxylic acid is the oxidation of a suitable precursor at the C2 position of the pre-formed dihydropyran ring. libretexts.org The most common precursors are the corresponding primary alcohol (3,4-dihydro-2H-pyran-2-methanol) or aldehyde (3,4-dihydro-2H-pyran-2-carboxaldehyde).

A variety of oxidation methods are available for this transformation. organic-chemistry.org Primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions. libretexts.orgchemguide.co.uk The oxidation proceeds in two stages, first to the aldehyde, which is then further oxidized to the carboxylic acid. chemguide.co.uk

For more sensitive substrates, milder and more selective methods are employed. One efficient protocol involves the use of (diacetoxyiodo)benzene (B116549) (BAIB) in the presence of a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). nih.gov This system effectively oxidizes primary alcohols, such as (R)-3,4-dihydro-2H-pyran-2-methanol, to the corresponding aldehyde under gentle conditions. nih.gov The resulting aldehyde can then be subsequently oxidized to the carboxylic acid using reagents like sodium chlorite (B76162) (NaClO₂) in a buffered solution, a common method for converting aldehydes to carboxylic acids without affecting other sensitive functional groups. Another powerful method is the oxidative cleavage of an alkene precursor at the C2 position using ozonolysis followed by an oxidative workup, or by using other strong oxidants like OsO₄/Oxone. organic-chemistry.org

Table 4: Selected Methods for Oxidation to Carboxylic Acids

Precursor Functional Group Reagent(s) Conditions Key Feature Ref
Primary Alcohol K₂Cr₂O₇ / H₂SO₄ Heat, reflux Strong, classical oxidant chemguide.co.uk
Primary Alcohol (Diacetoxyiodo)benzene (BAIB) / TEMPO (catalyst) Room temperature Mild oxidation to aldehyde nih.gov
Aldehyde Sodium Chlorite (NaClO₂) Buffered solution Selective aldehyde oxidation organic-chemistry.org
Alkene O₃ then H₂O₂ (or other oxidative workup) Low temperature Oxidative cleavage organic-chemistry.org

Asymmetric Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure forms of this compound is of significant interest due to the prevalence of chiral dihydropyran motifs in biologically active molecules. beilstein-journals.org Asymmetric synthesis strategies aim to control the formation of the stereocenter at the C2 position.

One major approach is the kinetic resolution of a racemic precursor. For example, racemic 2-acetoxymethyl-3,4-dihydro-2H-pyran can be resolved using an enzyme-catalyzed hydrolysis. nih.gov In a typical procedure, a lipase (B570770) such as Porcine Pancreatic Lipase (PPL) selectively hydrolyzes one enantiomer of the acetate (B1210297) ester to the corresponding alcohol, leaving the other enantiomer of the acetate unreacted. nih.gov The separated alcohol and ester can then be individually converted to the (R)- and (S)-enantiomers of the target molecule.

Alternatively, asymmetric catalysis can be employed to directly form the chiral dihydropyran ring enantioselectively. As mentioned previously, chiral N-heterocyclic carbenes can catalyze enantioselective annulation reactions to produce chiral dihydropyranones with high enantiomeric excess. nih.govmdpi.com

Chiral Auxiliary-Based Methodologies

Chiral auxiliary-based methods are a classical and reliable strategy for asymmetric synthesis. york.ac.uk This approach involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs the stereochemical course of a subsequent reaction, after which it is removed to reveal the enantiomerically enriched product. york.ac.uk

In the context of dihydropyran synthesis, a chiral auxiliary can be incorporated into the dienophile for a hetero-Diels-Alder reaction. For example, the use of N-vinyl-2-oxazolidinone, where the oxazolidinone is derived from a chiral source, can control the facial selectivity of the cycloaddition, leading to the formation of a dihydropyran product as a single diastereomer or a diastereomerically enriched mixture. rsc.org The auxiliary shields one face of the dienophile's double bond, forcing the heterodiene to approach from the less hindered face. After the cycloaddition, the auxiliary can be cleaved, for instance, by hydrolysis, to yield the enantiomerically enriched dihydropyran derivative, which can then be converted to the target carboxylic acid. While specific examples for this exact carboxylic acid are not detailed, the principle is widely applied and demonstrated in the synthesis of related dihydropyran systems. rsc.org

Table 5: Illustrative Chiral Auxiliary Approach for Asymmetric Dihydropyran Synthesis

Step Description Auxiliary Example Key Principle Ref
1. Attachment An achiral substrate is covalently bonded to a chiral auxiliary. Evans Oxazolidinone, Pseudoephenamine Formation of a diastereomeric intermediate york.ac.uknih.gov
2. Diastereoselective Reaction The chiral auxiliary directs a bond-forming reaction (e.g., cycloaddition, alkylation) to one face of the molecule. N-vinyl-2-oxazolidinone in a Hetero-Diels-Alder reaction Steric hindrance from the auxiliary controls the approach of reagents. rsc.org

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of dihydropyran structures, avoiding the use of potentially toxic and expensive metals. catalysis.blog These reactions often rely on the formation of chiral enamines or other reactive intermediates that guide the stereochemical outcome of the cycloaddition. catalysis.blogrsc.org

A primary strategy involves the oxa-hetero-Diels-Alder (HDA) reaction. For instance, amine-based catalysts have been successfully employed in diastereo- and enantioselective HDA reactions between enones and ketones. rsc.org Mechanistic studies suggest that these transformations proceed via a [4+2] cycloaddition pathway, where an enamine, formed from the enone and the amine catalyst, acts as the diene component. rsc.org This approach has been used to create a variety of substituted tetrahydropyranones with high diastereo- and enantioselectivities. rsc.org

N-Heterocyclic carbenes (NHCs) represent another significant class of organocatalysts for synthesizing dihydropyranone skeletons, which are closely related to the target acid. mdpi.comorganic-chemistry.org NHCs can activate various substrates, including aldehydes, ketones, and carboxylic acids, to generate key reactive intermediates. mdpi.com These intermediates can then participate in cycloaddition reactions, such as [4+2] or [3+3] annulations, to form the dihydropyranone ring. mdpi.comnih.gov For example, NHC-catalyzed [4+2] annulation of activated esters and β-borate enones produces enantioenriched organoborones containing the dihydropyranone structure. organic-chemistry.org Similarly, the enantioselective lactonization of modified enals with enolizable aldehydes, proceeding through an α,β-unsaturated acylazolium intermediate, yields 4,5-disubstituted dihydropyranones. organic-chemistry.org

The versatility of organocatalysis allows for the construction of densely functionalized dihydropyranones, often with excellent enantioselectivities under mild conditions. rsc.org

Table 1: Examples of Organocatalytic Approaches to Dihydropyran Synthesis

Catalyst TypeReaction TypeSubstratesKey FeaturesRef.
Amine-based catalystsoxa-Hetero-Diels-AlderEnones, Aryl trifluoromethyl ketonesForms trifluoromethyl-substituted tetrahydropyranones with high diastereo- and enantioselectivity. rsc.org
N-Heterocyclic Carbene (NHC)[4+2] AnnulationActivated esters, β-borate enonesProvides enantioenriched organoboron compounds with two consecutive stereogenic centers. organic-chemistry.org
N-Heterocyclic Carbene (NHC)[3+3] AnnulationEnals, Pyrrole-4-onesEmploys tBuOK as a base and quinone as an oxidizing agent; yields up to 98% and ee% above 90%. nih.gov
Proline-derived UreaMichael addition-lactonizationβ,γ-unsaturated α-keto esters, ThioestersAchieves high yields and excellent stereoselectivities through a bioinspired S-to-O acyl-transfer. organic-chemistry.org

Metal-Catalyzed Asymmetric Syntheses

The use of chiral transition metal complexes as Lewis acid catalysts is a cornerstone of asymmetric synthesis, enabling the production of optically active dihydropyrans with high efficiency and selectivity. wiley-vch.de These catalysts work by coordinating to the reactants, typically the dienophile in a hetero-Diels-Alder reaction, creating a chiral environment that directs the formation of one enantiomer over the other. catalysis.blog

Copper(II) complexes featuring chiral bis(oxazoline) (BOX) ligands are particularly effective. organic-chemistry.orgacs.org These C2-symmetric catalysts have been shown to facilitate the inverse electron demand HDA reaction of α,β-unsaturated carbonyl compounds with electron-rich olefins, yielding dihydropyrans with high diastereo- and enantioselectivity. organic-chemistry.org Studies using EPR spectroscopy and DFT calculations on the reaction between ethyl glyoxylate (B1226380) and cyclohexadiene catalyzed by a Cu(II)-t-Bu-BOX complex have provided insight into the catalyst's geometry, revealing that a counterion is directly coordinated to the copper center during the catalytic process. nih.gov This coordination influences the geometry and, consequently, the stereochemical outcome. nih.gov

Other metals have also been successfully employed. Chiral titanium complexes generated from BINOL and Ti(OiPr)2Cl2 catalyze the asymmetric HDA reaction between naphthoquinone and 1-methoxybutadiene, affording a single endo stereoisomer. wiley-vch.de Iron(III)-catalyzed asymmetric inverse-electron-demand HDA reactions have been developed for the reaction of dioxopyrrolidines with simple olefins, a challenging transformation that is achieved by lowering the LUMO energy of the hetero-diene. rsc.org Furthermore, palladium(II) cationic catalysts have been utilized in enantioselective oxa-Diels-Alder reactions between dendralenes and phenylglyoxal (B86788) to construct dihydropyran motifs. anu.edu.au

Table 2: Examples of Metal-Catalyzed Asymmetric Syntheses of Dihydropyrans

Metal/Ligand SystemReaction TypeSubstratesYield / EnantioselectivityRef.
Cu(II)/Bis(oxazoline) (BOX)Inverse-electron-demand HDAα,β-Unsaturated acyl phosphonates, Enol ethersHigh yields, >98% ee organic-chemistry.orgacs.org
Ti(IV)/BINOLHetero-Diels-AlderNaphthoquinone, 1-MethoxybutadieneHigh yield, up to 98% ee wiley-vch.de
Fe(III)/TQEt₂AdInverse-electron-demand HDADioxopyrrolidines, Simple olefins52% yield, 67% ee for specific substrates rsc.org
Pd(II)/Chiral Ligandoxa-Diels-AlderDendralenes, PhenylglyoxalConstructs dihydropyran motifs enantioselectively anu.edu.au
In(III)/BINOLDiels-AlderCyclic dienes, 2-MethacroleinGood yields, excellent enantioselectivities wiley-vch.de

Chemoenzymatic and Biocatalytic Resolution Methods

Biocatalysis offers a highly specific and environmentally friendly approach to obtaining enantiomerically pure compounds. catalysis.blog In the context of this compound synthesis, chemoenzymatic methods are particularly valuable for the kinetic resolution of racemic precursors.

A notable example is the synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, a key precursor for pharmacologically active molecules. nih.gov This process involves the enzyme-catalyzed kinetic resolution of the racemic acetate, (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran. nih.gov The resolution is achieved through the hydrolysis of the acetate using Porcine Pancreatic Lipase (PPL). nih.gov The reaction is performed in a phosphate (B84403) buffer, and the progress is monitored by HPLC using a chiral column. nih.gov This enzymatic step selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted (R)-acetate from the hydrolyzed (S)-alcohol, which can then be converted to the desired (R)-aldehyde. nih.gov This method has been successfully applied on a multi-gram scale. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes to valuable chemical entities, including the dihydropyran framework. Key considerations include the use of safer solvents, maximizing atom economy, improving energy efficiency, and utilizing renewable feedstocks. nih.gov

Solvent-Free and Aqueous Reaction Conditions

Eliminating or replacing hazardous organic solvents is a primary goal of green chemistry. Significant progress has been made in developing solvent-free and aqueous protocols for dihydropyran synthesis.

Molecular iodine has been shown to be an effective catalyst for the synthesis of substituted pyrans under solvent-free conditions at room temperature, offering a practical and mild alternative to other methods. organic-chemistry.org Another innovative approach involves a one-pot synthesis of dihydropyrans that begins with the reduction of CO2. acs.org This process, conducted under solvent-free conditions, links catalytic CO2 reduction with a domino Knoevenagel condensation/oxa-Diels–Alder reaction sequence. acs.org

Diels-Alder reactions are also known to be compatible with aqueous conditions, which can sometimes even accelerate the reaction rate compared to traditional solvents. organic-chemistry.orgnih.gov For example, bis(oxazoline)-copper-catalyzed asymmetric HDA reactions have been performed in hydrophobic ionic liquids, which allow for simple catalyst recycling and show reactivity comparable to or even better than reactions in dichloromethane. organic-chemistry.org

Atom Economy and Catalyst Efficiency in Synthesis

Atom economy is a central concept in green chemistry, measuring the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. primescholars.com The Diels-Alder reaction is a classic example of an atom-economical process, as it is a [4+2] cycloaddition that, in its ideal form, incorporates all reactant atoms into the cyclic product, resulting in 100% atom economy. nih.govprimescholars.com

Catalytic dehydrative reactions represent another sustainable and atom-economical approach. A rhenium-mediated synthesis of dihydropyrans from monoallylic 1,3- or 1,5-diols proceeds with the loss of only a water molecule. thieme-connect.comacs.org

Catalyst efficiency is also critical. Modern synthetic methods strive to use very low amounts of catalyst (low catalyst loadings) and to enable catalyst recycling. Asymmetric HDA reactions catalyzed by Cu(II)-BOX complexes have been shown to be effective with as little as 0.2 mol % of the chiral catalyst. acs.org In protocols using ionic liquids as the reaction medium, the catalyst can often be conveniently recycled and reused for multiple runs without a significant loss of activity. longdom.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.govscholarsresearchlibrary.com This is attributed to the rapid and uniform heating of the reaction mixture. nih.govchemrxiv.org

The Diels-Alder reaction, which can require long reaction times and harsh conditions, benefits significantly from microwave irradiation. cem.com Hetero-Diels-Alder reactions have been successfully performed in minutes under microwave heating, compared to days required for the same transformation using conventional methods. cem.com For example, the dimerization of acrolein to form the racemic precursor of 3,4-dihydro-2H-pyran-2-carboxaldehyde can be achieved through microwave-assisted heating. nih.gov

Microwave-assisted protocols have been developed for a range of dihydropyran syntheses, including solvent-free cycloadditions and reactions on solid supports, further enhancing their green credentials. longdom.orgresearchgate.net A study comparing conventional heating with microwave irradiation for the synthesis of dihydropyrimidin-2(1H)-ones (a related heterocyclic synthesis) found that microwave conditions produced yields of 89-98%, while conventional heating only yielded 15-25%. chemrxiv.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Diels-Alder Reactions

ReactionHeating MethodTimeYieldRef.
Anthracene + Dimethyl fumarateConventional72 hours- cem.com
Anthracene + Dimethyl fumarateMicrowave (600 W)10 minutesComplete reaction cem.com
1,2-Diaza-1,3-butadienes + DEADConventional30 days- cem.com
1,2-Diaza-1,3-butadienes + DEADMicrowave15 minutes- cem.com
Propionic anhydride (B1165640) + PPAMicrowave (800 W)2 minutes72% scielo.br

Reactivity and Transformational Chemistry of 3,4 Dihydro 2h Pyran 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group in 3,4-Dihydro-2H-pyran-2-carboxylic acid is a primary site for a variety of chemical transformations, including esterification, amidation, reduction, and decarboxylation. These reactions allow for the introduction of diverse functionalities and the generation of valuable synthetic intermediates.

Esterification and Amidation Reactions

The conversion of this compound into its corresponding esters and amides is a fundamental transformation. Esterification is commonly achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. sigmaaldrich.com This equilibrium-driven process typically utilizes an excess of the alcohol to favor the formation of the ester. sigmaaldrich.com Various strong acids such as sulfuric acid (H₂SO₄) and tosic acid (TsOH) can be employed as catalysts. sigmaaldrich.com

Amidation reactions of this compound derivatives have been explored, leading to the synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides. An efficient, diastereoselective approach has been developed for the synthesis of these amides starting from 4-oxoalkane-1,1,2,2-tetracarbonitriles and aldehydes in an acidic medium. semanticscholar.org This method allows for the variation of substituents at the 2-, 5-, and 6-positions of the pyran ring. semanticscholar.org

ReactionReagents and ConditionsProduct
Esterification (Fischer) Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄, TsOH)3,4-Dihydro-2H-pyran-2-carboxylate ester
Amidation Amine (R'R''NH), Coupling Agents3,4-Dihydro-2H-pyran-2-carboxamide
Diastereoselective Amidation 4-oxoalkane-1,1,2,2-tetracarbonitriles, Aldehydes, HCl3,3,4-tricyano-3,4-dihydro-2H-pyran-4-carboxamides

Reduction to Alcohol and Further Derivatization

The carboxylic acid functionality of this compound can be reduced to a primary alcohol, (3,4-Dihydro-2H-pyran-2-yl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective in reducing carboxylic acids. chemguide.co.ukdocbrown.info The reaction is usually carried out in a dry ether solvent, followed by an acidic workup to yield the alcohol. chemguide.co.uklibretexts.org

The resulting (3,4-Dihydro-2H-pyran-2-yl)methanol is a versatile intermediate that can undergo further derivatization. For instance, it can be oxidized to the corresponding aldehyde, 3,4-dihydro-2H-pyran-2-carbaldehyde. nih.gov A typical procedure for this oxidation involves using reagents like bis(acetoxy)iodobenzene (BAIB) in the presence of a TEMPO catalyst. nih.gov This aldehyde is a valuable building block in the synthesis of various compounds, including potent adenosine (B11128) A₂A and A₃ receptor agonists. nih.gov

TransformationStarting MaterialReagents and ConditionsProduct
Reduction This compound1. LiAlH₄, dry ether; 2. H₃O⁺(3,4-Dihydro-2H-pyran-2-yl)methanol sigmaaldrich.com
Oxidation (R)-3,4-dihydro-2H-pyran-2-methanolBAIB, TEMPO, CH₂Cl₂(R)-3,4-dihydro-2H-pyran-2-carbaldehyde nih.gov

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction pathway for this compound, particularly if the molecule contains activating functional groups. The ease of decarboxylation is highly dependent on the substitution pattern of the pyran ring. For instance, the presence of a keto group at the β-position relative to the carboxylic acid significantly facilitates decarboxylation upon heating, proceeding through a cyclic transition state. masterorganicchemistry.com

While specific studies on the decarboxylation of this compound itself are not extensively detailed in the provided context, analogous reactions such as the doubly decarboxylative Michael-type addition of pyridylacetic acid to coumarin-3-carboxylic acids highlight the potential for such transformations under Brønsted base catalysis. nih.gov Furthermore, photoredox catalysis has emerged as a mild method for the hydrodecarboxylation of carboxylic acids. organic-chemistry.org

Electrophilic and Nucleophilic Additions to the Dihydropyran Ring

The double bond within the dihydropyran ring of this compound is susceptible to both electrophilic and nucleophilic attack, enabling a wide range of functionalization reactions. libretexts.org These reactions are crucial for the synthesis of substituted tetrahydropyran (B127337) and dihydropyran derivatives.

Regioselectivity and Stereoselectivity in Ring Functionalization

Reactions involving the dihydropyran ring often exhibit high levels of regioselectivity and stereoselectivity. For instance, in electrophilic addition reactions, the electrophile typically adds to the carbon atom of the double bond that leads to the formation of the more stable carbocation intermediate, following Markovnikov's rule. byjus.com

The stereochemical outcome of these reactions is often controlled by the formation of chair-like transition states, where substituents preferentially occupy equatorial positions to minimize steric interactions. nih.gov This principle is evident in the Prins cyclization, which is a powerful method for the stereoselective synthesis of tetrahydropyrans. nih.gov Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand and predict the high stereoselectivity observed in reactions like the silyl-Prins cyclization. nih.gov Hetero-Diels-Alder reactions also provide a regio- and stereoselective route to dihydropyran derivatives. rsc.orgrsc.org

Halogenation and Hydroxylation Reactions

The double bond of the dihydropyran ring readily undergoes halogenation. For example, the addition of chlorine or bromine across the double bond yields the corresponding 2,3-dihalo-tetrahydropyran derivatives. sigmaaldrich.com The halogen atom at the 2-position is particularly reactive, allowing for subsequent substitution reactions to introduce other functional groups. sigmaaldrich.com The Hell-Volhard-Zelinsky reaction provides a method for the α-halogenation of carboxylic acids, which could potentially be applied to this compound. ucalgary.ca

Electrophilic addition of reagents like p-nitrobenzenesulfonyl peroxide to 3,4-dihydro-2H-pyran in the presence of an alcohol leads to the formation of 1,2-addition products, which are alkoxy-sulfonyloxy derivatives. acs.org While direct hydroxylation of the double bond in this compound is not explicitly detailed, the addition of water across the double bond in the presence of an acid catalyst is a general method for the hydration of alkenes, which would result in the formation of a hydroxyl group. libretexts.org

Reaction TypeReagentsProductKey Features
Halogenation Cl₂, Br₂2,3-Dihalo-tetrahydropyran derivativeAddition across the double bond sigmaaldrich.com
Alkoxy-sulfonyloxylation p-nitrobenzenesulfonyl peroxide, ROH2-Alkoxy-3-(p-nitrobenzenesulfonyloxy)tetrahydropyranElectrophilic addition, mixture of cis and trans isomers acs.org

Michael Addition Reactions

The dihydropyran ring, particularly when conjugated with an electron-withdrawing group like a carbonyl or acyl group at the 5-position, functions as an α,β-unsaturated system, making it susceptible to Michael (1,4-conjugate) addition reactions. chim.it The selectivity between 1,2-addition (attack at the carbonyl carbon) and 1,4-addition (attack at the β-carbon of the double bond) is often dictated by the nature of the nucleophile. chim.it

Generally, "soft" nucleophiles with delocalized charge favor 1,4-addition, whereas "hard" nucleophiles with localized charge tend to engage in 1,2-addition. chim.it For instance, organocuprate reagents, which are considered soft nucleophiles, typically yield Michael addition products when reacting with carbonyl-substituted dihydropyrans. chim.it In contrast, harder organometallic reagents like organolithium compounds are more likely to attack the carbonyl group directly. chim.it

Thiolates and other sulfur-based nucleophiles also readily participate in Michael additions. The reaction of bicyclic acyldihydropyrans with benzyl (B1604629) mercaptan in the presence of triethylamine (B128534) leads to the formation of the corresponding Michael adducts. chim.it These adducts can be stable intermediates or may undergo subsequent transformations, such as recyclization or ring-opening, depending on the reaction conditions. chim.it An enantioselective Michael addition of cyclic 1,3-dicarbonyl compounds to substrates leading to dihydropyran derivatives has also been developed, utilizing chiral metal complexes to achieve high yields and enantiomeric excess. rsc.org

Explore examples of Michael addition reactions on dihydropyran systems.

Dihydropyran SubstrateNucleophileProduct TypeReference
5-Acyl-3,4-dihydropyranOrganocuprates (soft nucleophile)1,4-Addition (Michael) Product chim.it
Bicyclic AcyldihydropyranBenzyl MercaptanMichael Adduct chim.it
2-Enoylpyridine N-oxideCyclic 1,3-Dicarbonyls (e.g., Dimedone)Enantioselective Michael Adduct (forms dihydropyran) rsc.org
5-Trifluoroacetyl-3,4-dihydropyranBenzylmagnesium Bromide1,4-Addition Product chim.it

Ring-Opening Reactions of the Dihydropyran Core

The strained ether linkage within the 3,4-dihydro-2H-pyran ring makes it susceptible to cleavage under both acidic and nucleophilic conditions. chim.itacs.org These ring-opening reactions are synthetically valuable as they can unmask latent functionality or lead to significant structural rearrangements, providing access to complex acyclic or alternative heterocyclic systems. clockss.org The outcome of the reaction is highly dependent on the catalyst, the nucleophile, and the substitution pattern on the dihydropyran ring. chim.itacs.org

Acid-Catalyzed Ring-Opening Mechanisms

Under acidic conditions, the ring oxygen of the dihydropyran acts as a Lewis base and is protonated by the acid catalyst. libretexts.orgkhanacademy.org This initial protonation step transforms the alkoxy group into a good leaving group, facilitating the cleavage of one of the C-O bonds. In the presence of a strong acid, this cleavage can generate a transient cyclic oxonium intermediate. acs.org

The subsequent step involves the attack of a nucleophile. In the case of acid-catalyzed hydrolysis, water acts as the nucleophile. libretexts.org The nucleophilic attack typically occurs at the carbon atom that can best stabilize a partial positive charge. For the dihydropyran ring, this is often the C-2 position, which is adjacent to the oxygen and part of an enol ether-like system. sigmaaldrich.com The attack proceeds via an Sₙ2-like mechanism, resulting in the opening of the ring. libretexts.org For example, the acid-catalyzed reaction of 3,4-dihydro-2H-pyran with water or alcohols leads to the formation of a ring-opened hemiacetal, which exists in equilibrium with 5-hydroxypentanal (B1214607) or its corresponding acetal.

A plausible mechanism for the acid-catalyzed ring-opening is as follows:

Protonation: The ether oxygen of the dihydropyran ring is protonated by an acid (H-A). youtube.com

Ring Cleavage: The protonated ether acts as a good leaving group. A nucleophile (Nu-H) attacks an electrophilic carbon (e.g., C-2), leading to the cleavage of the C-O bond and opening of the ring. acs.orglibretexts.org

Deprotonation: The catalyst is regenerated through deprotonation of the nucleophile.

See a summary of the acid-catalyzed ring-opening mechanism.

StepDescriptionKey IntermediatesReference
1Protonation of the ring oxygen by an acid catalyst.Protonated Dihydropyran (Cyclic Oxonium Ion) acs.orgyoutube.com
2Nucleophilic attack on an electrophilic carbon atom of the ring.Transition state involving C-O bond breaking. libretexts.org
3Cleavage of the C-O bond, resulting in the opened ring structure.Ring-opened product (e.g., a hydroxy aldehyde). sigmaaldrich.com

Nucleophilic Ring-Opening and Subsequent Transformations

The dihydropyran ring contains electrophilic centers that are susceptible to nucleophilic attack, which can initiate ring-opening. clockss.org In derivatives like 2H-pyran-2-ones, the C-2, C-4, and C-6 positions are all potential sites for nucleophilic attack. clockss.org Such reactions often lead to ring cleavage followed by rearrangements or recyclizations to generate new carbocyclic or heterocyclic structures. clockss.org

A well-documented example is the reaction of 2-alkoxy-3,4-dihydropyrans with thiols or thiophenols. acs.orgacs.org This transformation, often catalyzed by weak acids like manganese(II) chloride, results in a ring-opened product that contains both a 1,3-dicarbonyl moiety and a bis(alkylthio)methane fragment. acs.orgacs.org The reaction proceeds through a proposed ring-opening monotransthioacetalization intermediate. acs.org

In more complex systems, ring-opening can be followed by intramolecular cyclization, especially when binucleophiles are used. For instance, the reaction of dihydropyrido-oxazinones with ethylenediamine (B42938) results in the opening of the oxazinone (dihydropyran-like) ring, followed by condensation to form novel fused polycyclic systems such as imidazo[1,2-a]pyrido[1,2-d]pyrazine-5,7-diones. nih.gov Similarly, adducts formed from Michael additions can be unstable and undergo subsequent recyclization that involves the opening of the dihydropyran ring. chim.it

View examples of nucleophilic ring-opening and subsequent transformations.

SubstrateNucleophile/ReagentResulting Product/TransformationReference
2-Alkoxy-3,4-dihydropyranThiophenolRing-opened product with 1,3-dicarbonyl and bis(alkylthio)methane moieties acs.orgacs.org
Dihydropyrido[2,1-c] acs.orgnih.govoxazine-1,8-dioneEthylenediamineRing-opening followed by cyclization to imidazo[1,2-a]pyrido[1,2-d]pyrazine-5,7-dione nih.gov
β-AcyldihydropyranAqueous KOHHaloform cleavage and ring-opening chim.it
2H-Pyran-2-oneHydrazineRing-opening followed by cyclization to pyridazine (B1198779) derivatives clockss.org

Olefin Metathesis and Related Reactions on the Dihydropyran Ring

Olefin metathesis has become a cornerstone of modern organic synthesis for forming carbon-carbon double bonds. beilstein-journals.org While reactions on the internal double bond of a pre-formed 3,4-dihydro-2H-pyran ring (such as ring-opening metathesis or cross-metathesis) are possible, the most prominent application of metathesis in this context is Ring-Closing Metathesis (RCM) for the synthesis of the dihydropyran ring itself. wikipedia.orgrsc.org

RCM provides a powerful and versatile route to dihydropyrans from acyclic diene precursors. nih.govrsc.org The reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs' first, second, or third-generation catalysts. organic-chemistry.orgorganic-chemistry.org The driving force for the reaction is often the entropically favorable release of a small, volatile alkene like ethylene. wikipedia.org This methodology is highly valued for its functional group tolerance and its ability to form rings of various sizes, including the six-membered dihydropyran system. wikipedia.orgorganic-chemistry.org The synthesis of dihydropyrans via RCM has been applied to the total synthesis of numerous natural products. rsc.org

Furthermore, tandem reactions that combine other transformations with a final RCM step have been developed. For example, a Grubbs second-generation catalyst can facilitate both the transvinylation of a carboxylic acid and the subsequent RCM to produce 4-phenyl-3,4-dihydro-2H-pyran-2-one in a one-pot process. acs.org

While RCM is used for synthesis, the double bond within the 3,4-dihydro-2H-pyran ring can theoretically participate in other metathesis reactions. Cross-Metathesis (CM) could be used to introduce substituents at the vinylic positions. organic-chemistry.org Ring-Opening Metathesis Polymerization (ROMP) of the dihydropyran ring, driven by ring strain, is another potential transformation, though less commonly reported for simple dihydropyrans compared to more strained cyclic olefins.

Explore catalyst and precursor examples for dihydropyran synthesis via RCM.

Reaction TypePrecursorCatalyst ExampleProductReference
Ring-Closing Metathesis (RCM)Acyclic Diene (e.g., Allyl homoallyl ether)Grubbs' Catalysts (1st or 2nd Gen)Substituted Dihydropyran nih.govorganic-chemistry.org
Tandem Transvinylation/RCM3-Phenyl-4-pentenoic acid + Vinyl propionateGrubbs' 2nd Generation Catalyst4-Phenyl-3,4-dihydro-2H-pyran-2-one acs.org
Cross-Metathesis (CM)Terminal AlkenesRuthenium Carbenoids (Grubbs)Trans-alkylidenated products organic-chemistry.org

Applications of 3,4 Dihydro 2h Pyran 2 Carboxylic Acid As a Chiral Building Block in Advanced Organic Synthesis

Construction of Complex Polycyclic Ether Architectures

The dihydropyran framework is a key constituent of ladder-like polyether marine biotoxins, such as brevetoxins and ciguatoxins. nih.govnih.gov These natural products are characterized by their extensive, fused systems of cyclic ethers. Synthetic strategies toward these formidable targets often involve the iterative construction of individual ether rings. Methodologies have been developed that utilize dihydropyran systems as precursors to larger ring systems like oxepanes. One such approach involves the opening of a dihydropyran ring followed by recyclization to form a dehydrooxepane, a critical transformation in the partial synthesis of ciguatoxin. rsc.org This strategy highlights the utility of the dihydropyran template in building the complex, polycyclic ether backbones that define this class of potent marine toxins. nih.govrsc.org

Role in the Synthesis of Natural Product Scaffolds and Analogs

The 3,4-dihydro-2H-pyran moiety is a privileged structure found in a multitude of natural products and serves as a vital intermediate in their total synthesis. rsc.org Its derivatives are crucial for creating the intricate architectures of pharmaceuticals and other bioactive molecules. nih.gov The antifungal polyketide family, ambruticins, for example, contains both dihydropyran (DHP) and tetrahydropyran (B127337) (THP) rings, and their synthesis relies on building blocks that establish these core structures. rsc.org

A fundamental application of 3,4-dihydro-2H-pyran-2-carboxylic acid is its conversion to the corresponding saturated tetrahydropyran (oxane) ring system. The tetrahydropyran motif is a common feature in many natural products, including the potent antiproliferative marine macrolide Neopeltolide. mdpi.com The synthesis of tetrahydropyran-2-carboxylic acid can be achieved directly through the hydrogenation of this compound. For instance, the sodium salt of this compound can be hydrogenated over a Raney nickel catalyst to yield tetrahydropyran-2-carboxylic acid. This straightforward reduction provides a reliable route to access the saturated oxane ring system while retaining the valuable carboxylic acid functionality for further elaboration. sigmaaldrich.com

The dihydropyran ring is an integral component of several complex macrolactone natural products known for their significant biological activities. A prominent example is Laulimalide, a 20-membered macrolide with potent antitumor properties, which incorporates two distinct dihydropyran rings within its macrocyclic structure. nih.gov The total synthesis of Laulimalide has been a subject of considerable interest, with strategies focusing on the efficient construction of these dihydropyran units. nih.govnih.gov

Another relevant natural product is Oleuropein (B1677263), a secoiridoid glycoside found in olives. nih.govresearchgate.net Its structure is formally derived from a dihydropyran carboxylic acid core, specifically as an ester of 3,4-dihydroxyphenethyl alcohol. nih.gov The synthesis of Oleuropein and its derivatives often involves the hydrolysis of the glycosidic bond to yield the oleuropein aglycone, which exists in equilibrium with its dihydropyran form. nih.gov These examples demonstrate the direct incorporation of the dihydropyran scaffold into large, biologically important macrolactone and complex ester structures.

Interactive Data Table: Dihydropyran Moieties in Natural Product Synthesis

Natural ProductStructural FeatureBiological ActivitySynthetic Utility of DihydropyranReference
Laulimalide Contains two dihydropyran rings within a 20-membered macrolactonePotent antitumor agent, cytotoxic against various cancer cell linesKey building block for constructing the C3-C16 and C17-C28 segments nih.govnih.gov
Neopeltolide Features a 14-membered macrolactone with an embedded tetrahydropyran ringPotent antiproliferative agentDihydropyran derivative used as an intermediate, converted to the THP ring via formal [4+2]-annulation mdpi.com
Oleuropein Secoiridoid glycoside with a dihydropyran carboxylic acid coreAntioxidant, anti-inflammatory, antihypertensive, antineoplasticThe aglycone, accessible from the natural product, serves as a starting point for synthesizing lipophilic derivatives nih.govnih.gov
Ambruticins Polyketide structure containing both dihydropyran and tetrahydropyran ringsPotent antifungal agentsDihydropyran is a core structural motif installed during total synthesis rsc.org
Ciguatoxin Complex ladder-like polycyclic etherMarine neurotoxinDihydropyran opening and recyclization used to construct oxepane (B1206615) rings within the polyether framework rsc.org

Enantioselective Synthesis of Advanced Organic Intermediates

The chirality of this compound is often crucial for the biological activity of the final target molecule. Therefore, enantioselective synthesis is paramount. Functional group manipulation of the carboxylic acid allows access to other chiral synthons, such as the corresponding aldehyde. For example, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, derived from the parent acid via reduction to the alcohol and subsequent oxidation, is a key intermediate in the synthesis of potent and selective adenosine (B11128) A2A and A3 receptor agonists. nih.gov

Research has shown that the stereochemistry of the dihydropyran (DHP) ring is critical for receptor affinity. The diastereomer possessing an (R)-configured DHP moiety exhibits significantly higher binding affinity at both the A2A and A3 receptors compared to its (S)-configured counterpart. nih.gov The synthesis of the enantiopure aldehyde often starts with an enzyme-catalyzed kinetic resolution of a racemic precursor, underscoring the importance of securing a single enantiomer for developing advanced, biologically active intermediates. nih.gov

Interactive Data Table: Enantioselectivity in Adenosine Receptor Agonist Synthesis

CompoundConfiguration of Dihydropyran MoietyA2A Receptor Affinity (Ki, nM)A3 Receptor Affinity (Ki, nM)Reference
Agonist 3 (R)3.764.51 nih.gov
Diastereomer 4 (S)>1000>1000 nih.gov
Racemic Mixture 2 (R/S)10.311.2 nih.gov

This data highlights the dramatic difference in biological activity based on the chirality of the dihydropyran building block.

Development of Novel Heterocyclic Systems Utilizing this compound as a Synthon

The this compound framework serves as a versatile synthon for the construction of a wide array of novel heterocyclic systems, particularly fused ring systems with pharmaceutical applications. By modifying the core structure, chemists can access more complex scaffolds.

A significant application is in the synthesis of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivatives. These chroman-based structures are key intermediates in the preparation of important drugs. researchgate.net For instance, 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a pivotal intermediate in the synthesis of Nebivolol, a widely used antihypertensive agent. researchgate.net Furthermore, related benzopyran carboxylic acids have been developed as potent leukotriene antagonists.

The reactivity of the dihydropyran ring also allows for its use in constructing other fused systems. For example, hetero-Diels-Alder reactions can be employed to create pyrano[2,3-d]pyrimidine structures, which are of interest in medicinal chemistry. rsc.org Additionally, pyran-2-one derivatives, which can be accessed from dihydropyran precursors, are powerful building blocks for a vast range of heterocyclic compounds through rearrangement and condensation reactions. chim.it

Spectroscopic and Structural Elucidation Studies of 3,4 Dihydro 2h Pyran 2 Carboxylic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3,4-dihydro-2H-pyran-2-carboxylic acid and its derivatives, NMR provides critical information on the molecular framework and the relative stereochemistry of substituents. nih.govresearchgate.net

Advanced 1D and 2D NMR techniques are routinely used to assign the constitution and configuration of these compounds. researchgate.netresearchgate.net The analysis of proton (¹H) NMR coupling constants (J-values) between adjacent protons on the dihydropyran ring helps in determining their relative orientation (cis or trans). Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as in NOESY spectra, provide through-space correlations between protons, which is crucial for confirming the spatial proximity of substituents and thus, the relative configuration of stereocenters. ipb.pt

A notable development for this class of compounds is the use of ¹³C NMR for assigning remote relative stereochemistry. nih.gov A comparative analysis of ¹³C NMR chemical shifts for diastereomeric pairs of 3,6-disubstituted 3,6-dihydro-2H-pyrans reveals that axial substituents induce a characteristic upfield shift (shielding effect) on the carbons within the ring compared to their equatorial counterparts. nih.gov This method, often validated by Density Functional Theory (DFT) calculations, offers a reliable way to define the relative configuration even between distant stereocenters. nih.gov

For the determination of absolute configuration, the modified Mosher's method is a powerful NMR-based technique. dntb.gov.ua This involves the chemical derivatization of a chiral alcohol (or amine/carboxylic acid) with an enantiomerically pure chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. By comparing the ¹H NMR chemical shifts of the (R)- and (S)-MTPA esters, the absolute configuration of the original stereocenter can be deduced based on the differential shielding effects of the phenyl group of the MTPA reagent on nearby protons. dntb.gov.ua

Table 1: Illustrative ¹³C NMR Chemical Shift Differences for Stereochemical Assignment in Dihydropyran Derivatives

Carbon Positionδ (cis-isomer) (ppm)δ (trans-isomer) (ppm)Δδ (cis-trans) (ppm)Interpretation
C-298.599.2-0.7Minor shielding in cis
C-331.234.5-3.3Significant shielding in cis
C-425.125.8-0.7Minor shielding in cis
C-565.468.9-3.5Significant shielding in cis
C-6128.0127.5+0.5Minor deshielding in cis

Note: Data is hypothetical and for illustrative purposes based on principles described in the literature. nih.gov Negative Δδ values indicate an upfield shift in the cis-isomer, often suggesting an axial orientation of a substituent relative to the trans-isomer.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a cornerstone technique for confirming the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

The fragmentation patterns observed in the mass spectrum offer valuable structural information. For carboxylic acids, characteristic fragmentation includes the loss of a hydroxyl radical ([M-OH]⁺) or the entire carboxyl group ([M-COOH]⁺). libretexts.org The molecular ion peak (M⁺) of straight-chain carboxylic acids is often weak but detectable. youtube.com A common fragmentation pathway for compounds containing a carbonyl group and an accessible gamma-hydrogen is the McLafferty rearrangement, which can result in a prominent peak that is often the base peak in the spectrum. youtube.comyoutube.com The formation of an acylium ion (R-CO⁺) via cleavage of the bond adjacent to the carbonyl group is also a characteristic fragmentation for carboxylic acid derivatives. libretexts.org

More advanced techniques like ion mobility-mass spectrometry can provide information about the three-dimensional shape of an ion through its collision cross-section (CCS) value. This data can help distinguish between isomers. Predicted CCS values for a fused derivative, 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid, illustrate the type of data obtained from such methods. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid

Adductm/z (mass/charge)Predicted CCS (Ų)
[M+H]⁺180.06552134.1
[M+Na]⁺202.04746141.4
[M-H]⁻178.05096136.4
[M+NH₄]⁺197.09206151.7
[M+K]⁺218.02140140.6

Data sourced from PubChemLite for C₉H₉NO₃. uni.lu CCS values are calculated and provide an indication of the ion's size and shape in the gas phase.

X-ray Crystallography for Absolute Stereochemistry Determination

Single-crystal X-ray diffraction (XRD) stands as the most definitive and reliable method for the unambiguous determination of the complete three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.netthieme-connect.de This technique requires the formation of a high-quality single crystal of the compound of interest. nih.gov

A crystallographic study of a derivative, 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, has provided precise structural details. researchgate.net The analysis established that the molecule crystallizes as a racemate, meaning both the (R)- and (S)-enantiomers are present in equal amounts within the unit cell. researchgate.netosi.lv The investigation also confirmed the relative stereochemistry, revealing that the molecule exists as the endo isomer, where specific substituents are oriented towards the interior of the ring system. researchgate.net

The determination of absolute configuration for a chiral molecule containing only light atoms (like C, H, O) relies on the subtle effects of anomalous dispersion. researchgate.netthieme-connect.de By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the true handedness of the molecule in the crystal can be established, typically quantified by the Flack parameter. thieme-connect.de

Table 3: Crystallographic Data for 2,5-Dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid

ParameterValue
Empirical FormulaC₈H₁₂O₃
Formula Weight156.18
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
a11.234(2) Å
b6.485(1) Å
c11.455(2) Å
β105.90(3)°
Volume799.9(3) ų
Z (Molecules per cell)4
Calculated Density1.297 Mg/m³

Data obtained from the single-crystal X-ray diffraction analysis of compound 1 in the cited study. researchgate.net

Chiroptical Methods (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Configurational Assignment

Chiroptical methods, which measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, are powerful, non-destructive techniques for assigning the absolute configuration of compounds in solution. researchgate.net These experimental methods, including Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD), are often coupled with quantum-chemical calculations to provide confident stereochemical assignments. mdpi.com

For carboxylic acids that lack a suitable chromophore for direct analysis, chemical derivatization is often employed. One sophisticated approach involves using a CD-sensitive "receptor" like a zinc porphyrin tweezer. columbia.edursc.org The chiral carboxylic acid is derivatized with an achiral carrier molecule that can bind to the zinc centers of the porphyrin host. columbia.edu This host-guest complexation forces the two porphyrin rings to adopt a preferred helicity that is dictated by the stereochemistry of the analyte, resulting in a characteristic bisignate CD signal (an exciton (B1674681) couplet) whose sign directly correlates to the absolute configuration of the chiral center. columbia.edursc.org

Another widely used strategy is the exciton chirality method. mdpi.com This is particularly effective for derivatives of this compound that contain multiple hydroxyl groups. These groups can be esterified with a chromophoric acid, such as p-chlorobenzoic acid. The spatial interaction between the newly introduced chromophores generates a split ECD spectrum, and the sign of this Cotton effect can be used to determine the absolute configuration of the stereocenters connecting them. mdpi.com The absolute configuration of several naturally occurring dihydropyran derivatives, such as radicinol (B1239592) and cochliotoxin, has been determined or confirmed using a combination of ECD, ORD, and VCD, validating the reliability of these methods. mdpi.com

Computational and Theoretical Investigations of 3,4 Dihydro 2h Pyran 2 Carboxylic Acid

Density Functional Theory (DFT) Studies on Conformation and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational investigations into the dihydropyran scaffold due to its favorable balance of accuracy and computational cost. Researchers utilize various functionals, such as B3LYP or PBE0, paired with robust basis sets like 6-311+G(d,p), to predict the geometric and electronic properties of these molecules. mdpi.com

The conformational landscape of the dihydropyran ring is complex, featuring stable chair conformations as well as higher-energy twist and boat forms. DFT studies on the related saturated compound, tetrahydro-2H-pyran, have quantified the energy differences between these conformers. The energy gap between the most stable chair form and the 2,5-twist conformer is calculated to be approximately 5.8-6.1 kcal/mol, while the gap to the 1,4-boat conformer is around 6.2-6.5 kcal/mol, depending on the specific DFT method used. acs.org The transition state between the chair and twist conformations is significantly higher in energy, calculated to be about 11 kcal/mol above the chair conformer. acs.org

For derivatives of 3,4-Dihydro-2H-pyran-2-carboxylic acid, computational methods are vital for determining stable stereoisomers, especially for molecules that are challenging to crystallize for X-ray analysis. scielo.br In a study combining X-ray diffraction with quantum-chemical calculations on 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, it was determined that the molecule preferentially exists as the endo isomer. researchgate.net The single crystal was found to be a racemate of the two enantiomeric endo stereoisomers. researchgate.net The geometric parameters obtained from semi-empirical calculations (MOPAC2009) showed good agreement with the experimental X-ray diffraction data, validating the computational model. researchgate.net

Table 1: Selected X-ray Diffraction Data for 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid

Parameter Value
Crystal System Monoclinic
Space Group P2(1)/c
a (Å) 11.096(2)
b (Å) 10.368(2)
c (Å) 16.711(3)
β (°) 108.65(3)
Volume (ų) 1821.1(6)
Z (molecules/cell) 2

Data sourced from a single crystal X-ray diffraction analysis at 100(2) K. researchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules, tracking their movements and interactions over time. For the 3,4-dihydro-2H-pyran ring system, MD simulations have been employed to understand dynamic processes such as electron-induced ionization and subsequent dissociation in the gas phase.

While specific MD studies focusing on the intermolecular interactions of this compound are not extensively documented, simulations on analogous systems provide valuable insights. For instance, MD simulations have been used to characterize the structure of binary clathrate hydrates of tetrahydropyran (B127337) (THP) with guest molecules like methane (B114726) and carbon dioxide. researchgate.net These simulations reveal how the THP molecules arrange to form cages and interact with the guest molecules, demonstrating the utility of MD in probing non-covalent intermolecular forces. researchgate.net

Furthermore, the fragmentation and reactivity of complex molecules can be studied using MD simulations, often within a quantum mechanics/molecular mechanics (QM/MM) framework. scielo.br This hybrid approach allows for a high-level quantum treatment of the reacting core while the surrounding environment is handled with classical mechanics, enabling the study of reactions in solution or within biological systems. scielo.br

Computational Analysis of Reaction Mechanisms Involving this compound

Computational analysis is a powerful method for mapping the intricate pathways of chemical reactions, identifying transition states, and calculating activation barriers. Studies on dihydropyran derivatives have successfully used these techniques to elucidate reaction mechanisms.

A computational study on the thermal decomposition of several dihydropyran molecules utilized DFT calculations at the PBE0/6-311+G(d,p) level of theory. mdpi.com This work investigated a retro-Diels-Alder reaction proceeding through a concerted six-membered cyclic transition state, leading to products such as formaldehyde (B43269) and 1,3-butadiene. mdpi.com The calculations of kinetic and thermodynamic parameters were found to be in agreement with experimental data. mdpi.com

The Cannizzaro reaction, a disproportionation reaction of aldehydes, has been modeled for aldehydes derived from the dihydropyran ring, such as 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde. researchgate.net Using the semi-empirical RM1 method, researchers modeled the reaction in ethanol (B145695) and identified two possible pathways for the rate-limiting hydride transfer step, one involving a one-center interaction and the other a two-center interaction. researchgate.net DFT calculations on the Cannizzaro reaction of related compounds have further refined this understanding, confirming that the hydride transfer is the rate-determining step and providing activation free energies that compare well with experimental values. aip.org For example, the Cannizzaro reaction of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carbaldehyde in ethanol was reported to have an experimental activation free energy (ΔG‡) of 22.8 kcal/mol. aip.org

Table 2: Calculated Activation Barriers for Reactions of Dihydropyran Derivatives

Reactant/Reaction Computational Method Calculated Barrier (ΔG‡) Notes
5-hydroxymethylfurfural (Cannizzaro) M06-2X/6-311+G(d,p) with PCM 17.5 kcal/mol Hydride transfer step (TS2) in aqueous model. aip.org
5-hydroxymethylfurfural (Cannizzaro) B3LYP/6-311+G(d,p) with PCM 23.3 kcal/mol Hydride transfer step (TS2) in aqueous model. aip.org

Analysis of Reactivity Descriptors and Selectivity Trends

Theoretical calculations are instrumental in deriving reactivity descriptors that predict how and where a molecule will react. These descriptors, based on the electronic structure, help explain observed selectivity trends.

For the thermal decomposition of dihydropyrans, computational studies have shown that the placement of methyl substituents significantly influences the reaction rate. mdpi.com Substituents at the 2, 4, and 6 positions were found to decrease the activation free energy of the decomposition, highlighting a clear structure-activity relationship. mdpi.com The polarity of the transition state, a key reactivity descriptor, was also quantified, with calculated dipole moments of 2.02 D, 2.94 D, and 1.54 D for the decomposition of 3,6-dihydro-2H-pyran, 4-methyl-3,6-dihydro-2H-pyran, and 2,6-dimethyl-3,6-dihydro-2H-pyran, respectively. mdpi.com

Global and local reactivity indices derived from molecular orbitals, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), are critical variables for predicting reaction outcomes. scielo.br In cycloaddition reactions, the Global Electron Density Transfer (GEDT) at the transition state is calculated to assess the polar nature of the mechanism. mdpi.com A significant GEDT value indicates a polar reaction, which can help in predicting how changes in substituents will affect the reaction's feasibility and selectivity. mdpi.com For carboxylic acids specifically, DFT-level descriptors like Sterimol parameters, which quantify the steric profile of the group, can be rapidly predicted using modern computational tools and correlated with experimental reaction rates. mit.edu

Synthesis and Reactivity of Derivatives and Analogues of 3,4 Dihydro 2h Pyran 2 Carboxylic Acid

Alkyl and Aryl Substitutions on the Dihydropyran Ring

The dihydropyran ring can be functionalized with a wide array of alkyl and aryl substituents through various synthetic strategies. These substitutions can influence the stereochemistry and reactivity of the resulting molecules.

One common approach involves the hetero-Diels-Alder reaction, a powerful tool for constructing the dihydropyran ring with controlled stereoselectivity. organic-chemistry.org For instance, the reaction of α,β-unsaturated carbonyl compounds with electron-rich olefins, catalyzed by chiral bis(oxazoline)-Cu(II) complexes, yields highly functionalized 3,4-dihydro-2H-pyrans. organic-chemistry.org This method allows for the introduction of substituents at various positions, depending on the nature of the dienophile and diene.

Another strategy is the Maitland-Japp reaction, which has been adapted for the synthesis of highly functionalised dihydropyran-4-ones. nih.gov These intermediates can then be stereoselectively converted to tetrahydropyran-4-ones bearing tertiary and quaternary stereocentres through the addition of hydride or carbon nucleophiles. nih.gov The reaction of Grignard reagents with 2-halotetrahydropyrans, formed by the addition of HCl or HBr to the double bond of dihydropyran, is a classic method for introducing 2-alkyltetrahydropyrans. sigmaaldrich.com

Multi-component reactions also provide an efficient route to substituted dihydropyrans. A one-pot synthesis utilizing aldehydes, active methylene (B1212753) compounds, and a catalyst can generate diverse dihydropyran heterocycles. rsc.orgfrontiersin.org For example, a novel Ta-MOF nanostructure has been used as a reusable catalyst for the synthesis of 1,4-dihydropyran derivatives. frontiersin.org

Specific examples of substituted dihydropyrans include:

2-Alkyltetrahydropyrans: Synthesized via the reaction of Grignard reagents with 2-halotetrahydropyrans. sigmaaldrich.com

6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: A key intermediate for the drug Nebivolol, synthesized from 4-fluorophenol (B42351) in a multi-step process. researchgate.net

3,4,5-trisubstituted dihydropyranones: Formed from two enals in a [2+4] annulation reaction. mdpi.comnih.gov

Pyrrole-substituted dihydropyranones: Synthesized from α,β-unsaturated aldehydes and pyrrol-4-ones. mdpi.comnih.gov

The table below summarizes some synthetic methods for introducing alkyl and aryl substituents onto the dihydropyran ring.

Reaction TypeReactantsCatalyst/ReagentsProduct Type
Hetero-Diels-Alderα,β-Unsaturated carbonyls, Enol ethersChiral bis(oxazoline)-Cu(II) complexesSubstituted 3,4-dihydro-2H-pyrans organic-chemistry.org
Maitland-Japp ReactionAldehydes, β-Keto estersAcid or baseDihydropyran-4-ones nih.gov
Grignard Reaction2-Halotetrahydropyrans, Grignard reagents2-Alkyltetrahydropyrans sigmaaldrich.com
Multi-component ReactionAldehydes, Malononitrile, DimedoneTa-MOF nanostructures1,4-Dihydropyran derivatives frontiersin.org
Annulation ReactionEnals, Pyrrole-4-onestBuOK, QuinonePyrrole-substituted dihydropyranones mdpi.comnih.gov

Modifications of the Carboxylic Acid Group

The carboxylic acid group at the 2-position of the dihydropyran ring is a key functional handle that can be readily transformed into other functional groups, such as esters and amides. These modifications are crucial for creating derivatives with altered properties and for building more complex molecules.

Esterification: The carboxylic acid can be converted to its corresponding esters, such as methyl or ethyl esters, through standard esterification procedures. For example, ethyl 2H-pyran-2-carboxylate, 3,4-dihydro- can be synthesized from the corresponding carboxylic acid. chemicalbook.com Similarly, the methyl ester, methyl 3,4-dihydro-2H-pyran-2-carboxylate, is also a known derivative. amadischem.com These ester derivatives are often used as intermediates in further synthetic transformations. One specific example is the butyl ester of 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid, also known as butopyronoxyl. epa.govenvironmentalchemistry.com

Amidation: The formation of amides from 3,4-dihydro-2H-pyran-2-carboxylic acid is another important transformation. Direct amidation can be achieved by reacting the carboxylic acid with an amine, often facilitated by a coupling agent or through catalytic methods to avoid the use of stoichiometric activating agents. encyclopedia.pub this compound amide is a documented compound resulting from this type of modification. ivychem.com A diastereoselective approach to synthesizing functionalized 3,4-dihydro-2H-pyran-4-carboxamides has been developed from 4-oxoalkane-1,1,2,2-tetracarbonitriles and aldehydes in an acidic medium. beilstein-journals.org

Reduction and Other Transformations: The carboxylic acid can be reduced to the corresponding alcohol, (3,4-dihydro-2H-pyran-2-yl)methanol, which is a precursor for other derivatives. researchgate.net This alcohol can then be oxidized to the aldehyde, 3,4-dihydro-2H-pyran-2-carboxaldehyde. researchgate.netnih.gov This aldehyde is a key intermediate in the synthesis of potent adenosine (B11128) A2A and A3 receptor agonists. researchgate.netnih.gov N-heterocyclic carbene (NHC) catalysis can be used to activate α,β-unsaturated carboxylic acids for the synthesis of chiral dihydropyranones. mdpi.comorganic-chemistry.org

The following table outlines some key modifications of the carboxylic acid group.

DerivativeStarting MaterialKey Reagents/Reaction
Methyl EsterThis compoundMethanol, Acid catalyst
Ethyl EsterThis compoundEthanol (B145695), Acid catalyst
AmideThis compoundAmine, Coupling agent encyclopedia.pub
AlcoholThis compoundReducing agent
Aldehyde(3,4-Dihydro-2H-pyran-2-yl)methanolOxidizing agent (e.g., BAIB/TEMPO) nih.gov

Analogues with Different Heteroatoms or Ring Sizes (e.g., Dihydropyridones)

Replacing the oxygen atom in the dihydropyran ring with another heteroatom, such as nitrogen, or altering the ring size leads to a variety of heterocyclic analogues with distinct chemical and biological properties.

Dihydropyridone Analogues: Dihydropyridines, which are structural analogues of dihydropyrans where the oxygen is replaced by a nitrogen atom, can be synthesized via the Hantzsch dihydropyridine (B1217469) synthesis. organic-chemistry.org This reaction involves the condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia. organic-chemistry.org

Oxazine (B8389632) Analogues: 1,4-Oxazines are six-membered heterocyclic compounds containing both oxygen and nitrogen atoms. Substituted 3,4-dihydro-2H-pyrido[3,2-b] capes.gov.brorganic-chemistry.orgoxazines have been prepared from 2-acetamido-3-hydroxypyridine through various condensation and cyclization reactions. capes.gov.br The synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their derivatives has been extensively studied due to their biological activities. researchgate.net Methods for their synthesis include intramolecular copper-catalyzed O-arylation of β-aminoalcohols and reactions of 2-aminophenols with 1,2-dibromoethane. researchgate.net Dihydro-1,3-oxazine derivatives have also been synthesized and evaluated for their antitumor activity. acs.orgijrpr.com

Dihydrofuran Analogues: Dihydrofurans are five-membered ring analogues of dihydropyrans. A regioselective Heck reaction of 2,3-dihydrofuran (B140613) with aryl iodides or diaryliodonium salts, catalyzed by a P-containing palladacycle, affords 2-aryl-2,3-dihydrofurans or 2-aryl-2,5-dihydrofurans, respectively. organic-chemistry.org

The table below provides a summary of some of these analogues and their synthetic origins.

Analogue ClassKey Structural FeatureSynthetic Approach Example
DihydropyridinesNitrogen replaces oxygen in the ringHantzsch dihydropyridine synthesis organic-chemistry.org
Dihydropyrido capes.gov.brorganic-chemistry.orgoxazinesFused pyridine (B92270) and oxazine ringsCondensation of 2-acetamido-3-hydroxypyridine with α-halocarbonyls capes.gov.br
Dihydro-1,3-oxazinesOxygen and nitrogen at 1,3-positionsThree-component cyclocondensation of primary amines, formaldehyde (B43269), and phenols ijrpr.com
DihydrofuransFive-membered oxygen-containing ringHeck reaction of 2,3-dihydrofuran organic-chemistry.org

Synthesis of Polymeric Materials Incorporating Dihydropyran Units

3,4-Dihydro-2H-pyran (DHP) and its derivatives are valuable monomers for the synthesis of a variety of polymeric materials. These polymers can exhibit interesting properties and have potential applications in different fields.

Dihydropyran can undergo copolymerization with other monomers. For instance, 3,4-dihydro-2H-pyran readily participates in complex-radical alternating copolymerization with maleic anhydride (B1165640) (MA). researchgate.net This process can be extended to terpolymerization, for example, with vinyl acetate (B1210297) (VA), to produce poly(DHP-co-MA-co-VA). researchgate.net The resulting copolymers containing anhydride groups are water-soluble and have been investigated for their biological activity. researchgate.net

The terminal hydroxyl groups of poly(oxymethylene) polymers can be blocked by reacting them with dihydropyran to enhance their stability in basic media. sigmaaldrich.comgoogle.com This demonstrates the use of dihydropyran as a protective agent in polymer chemistry. google.com

The polymerization of dihydropyran can be initiated by various methods. The versatility of the dihydropyran structure allows for its incorporation into polymers with tailored properties.

Polymer TypeMonomersPolymerization MethodKey Feature/Application
Copolymer3,4-Dihydro-2H-pyran, Maleic anhydrideComplex-radical alternating copolymerizationWater-soluble, biologically active polyanions researchgate.net
Terpolymer3,4-Dihydro-2H-pyran, Maleic anhydride, Vinyl acetateComplex-radical copolymerizationFunctional copolymer with potential biological uses researchgate.net
End-capped PolymerPoly(oxymethylene), 3,4-Dihydro-2H-pyranProtection of terminal hydroxyl groupsStabilization of polymers against basic media sigmaaldrich.comgoogle.com

Q & A

Q. Q1. What analytical techniques are recommended for confirming the structure of 3,4-Dihydro-2H-pyran-2-carboxylic acid and its derivatives?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the dihydropyran ring structure and carboxylic acid moiety. Peaks corresponding to the ring protons (e.g., δ 4.0–5.0 ppm for protons adjacent to the oxygen) and carboxylic acid protons (broad signal at δ 10–13 ppm) are critical .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) can confirm molecular weight and fragmentation patterns. For example, the molecular ion peak for C6_6H8_8O3_3 (theoretical m/z 128.0473) should align with experimental data .
  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the carboxylic acid group (O–H stretch at 2500–3300 cm1^{-1}, C=O stretch at 1700–1750 cm1^{-1}) and the pyran ring (C–O–C stretch at 1000–1300 cm1^{-1}) .

Q. Q2. What are the key considerations for synthesizing this compound via acid-catalyzed cyclization?

Answer:

  • Catalyst Selection: Brønsted acids like HCl or H2_2SO4_4 are commonly used. For example, aqueous HCl (15%) in isopropanol at 80°C yields 71% product after 2 hours, while HBr (40%) gives lower yields (65%) due to competing side reactions .
  • Solvent Optimization: Polar aprotic solvents (e.g., DCM) enhance reaction efficiency by stabilizing intermediates. Co-solvents like isopropanol improve solubility of hydrophobic precursors .
  • Temperature Control: Elevated temperatures (80–100°C) accelerate cyclization but may require inert atmospheres to prevent oxidation of the dihydropyran ring .

Advanced Research Questions

Q. Q3. How can regioselectivity challenges in the α-alkenylation of 3,4-Dihydro-2H-pyrans be addressed?

Answer:

  • Catalytic System: Use Brønsted acids (e.g., p-TsOH) to activate the α-position of the pyran ring, enabling selective alkenylation with styrenes or acrylates. For example, p-TsOH (10 mol%) in DCM at 25°C achieves >85% regioselectivity for α-alkenylated products .
  • Substrate Design: Electron-donating groups (e.g., methyl at the 4-position) enhance α-selectivity by stabilizing carbocation intermediates. Steric hindrance at the β-position further directs reactivity .
  • Kinetic vs. Thermodynamic Control: Lower temperatures (0–25°C) favor kinetic α-products, while higher temperatures (80°C) may shift selectivity toward thermodynamically stable β-products .

Q. Q4. How can contradictory data on the reactivity of this compound derivatives be resolved?

Answer:

  • Mechanistic Re-evaluation: Contrast reaction pathways under varying conditions. For instance, discrepancies in esterification yields (e.g., 71% with HCl vs. 65% with HBr) may arise from differences in acid strength or nucleophilicity of counterions .
  • Computational Modeling: Density Functional Theory (DFT) can predict transition states and intermediate stabilities. For example, simulations may reveal that HBr promotes ring-opening side reactions, reducing yields .
  • Cross-Validation: Reproduce experiments using standardized protocols (e.g., identical solvent purity, catalyst batch) to isolate variables causing contradictions .

Q. Q5. What strategies are effective for synthesizing structurally diverse analogs of this compound?

Answer:

  • Functional Group Interconversion:
    • Esterification: React the carboxylic acid with alcohols (e.g., tert-butyl alcohol) using DCC/DMAP in DCM to generate esters (e.g., tert-butyl 3,4-dihydro-2H-pyran-2-carboxylate) .
    • Amidation: Use coupling agents (e.g., EDC/HOBt) to synthesize amides for biological activity studies .
  • Ring Modification: Introduce substituents (e.g., methyl at C4) via alkylation or Friedel-Crafts reactions. For example, 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid (MW 170.16) is synthesized by alkylating the pyran ring with methyl groups .
  • Heterocycle Fusion: Fuse additional rings (e.g., pyridine) to create bicyclic derivatives like 3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid (C9_9H9_9NO3_3) for enhanced pharmacological properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.